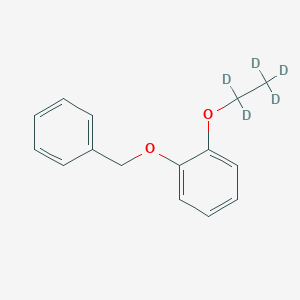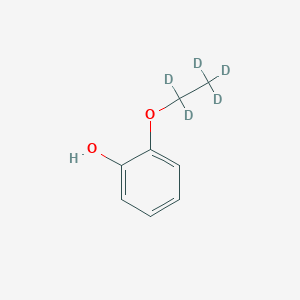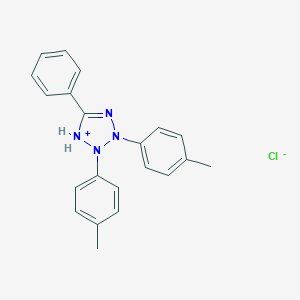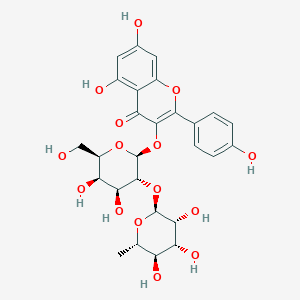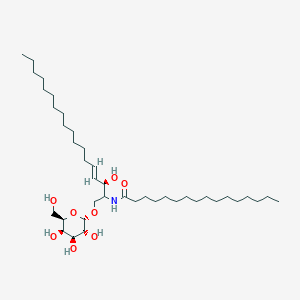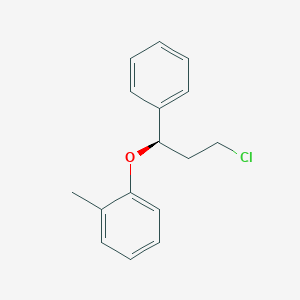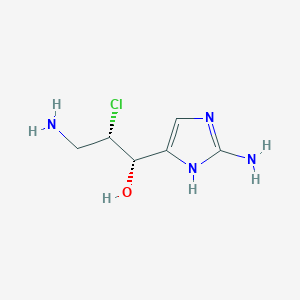![molecular formula C9H14O2 B019254 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 105018-99-3](/img/structure/B19254.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MDD and is a bicyclic compound that contains a spiro-ring and a dioxolane ring. MDD has been found to have several important properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Mécanisme D'action
The mechanism of action of MDD is not fully understood. However, it is believed that MDD exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, the growth of cancer cells, and the growth of certain microorganisms.
Effets Biochimiques Et Physiologiques
MDD has been found to have several important biochemical and physiological effects. One of the most important effects of MDD is its anti-inflammatory properties. MDD has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. MDD has also been found to have antimicrobial effects, which makes it a promising candidate for the treatment of bacterial and fungal infections. Additionally, MDD has been found to have anticancer effects, which makes it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
MDD has several advantages and limitations for lab experiments. One of the advantages of MDD is its potent effects, which makes it a promising candidate for the development of new drugs. Additionally, MDD is relatively easy to synthesize, which makes it a convenient compound for lab experiments. However, one of the limitations of MDD is its potential toxicity. MDD has been found to have toxic effects on certain cells and tissues, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of MDD. One of the most important directions is the development of new drugs that are based on the structure of MDD. These drugs could be used to treat a variety of diseases, including inflammation, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of MDD and its potential toxic effects. This research could lead to the development of new compounds that have similar effects to MDD but with fewer toxic effects.
Méthodes De Synthèse
The synthesis of MDD is a complex process that involves several steps. One of the most common methods for synthesizing MDD is through the reaction of 7-methoxy-1,4-dioxaspiro[4.5]dec-6-ene and iodomethane. This reaction results in the formation of MDD as the main product. Other methods for synthesizing MDD include the use of palladium-catalyzed reactions and the use of organometallic compounds.
Applications De Recherche Scientifique
MDD has been found to have several important scientific research applications. One of the most important applications of MDD is in the field of drug discovery. MDD has been found to have potent anti-inflammatory, antimicrobial, and anticancer effects, which makes it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
105018-99-3 |
|---|---|
Nom du produit |
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
7-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3 |
Clé InChI |
LNSRBJBDTPPSHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1)OCCO2 |
SMILES canonique |
CC1=CC2(CCC1)OCCO2 |
Synonymes |
1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
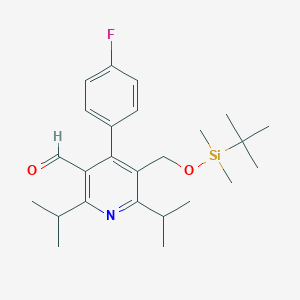
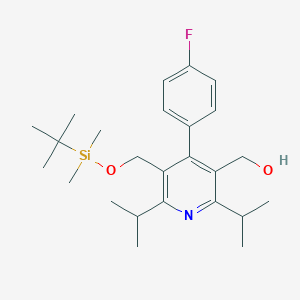
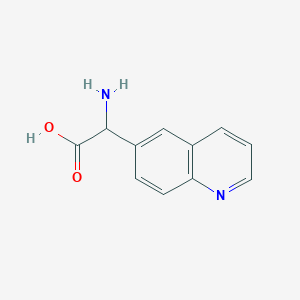
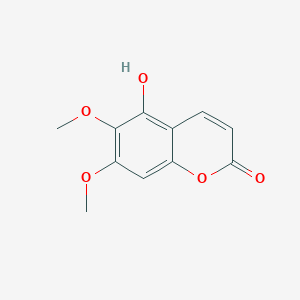
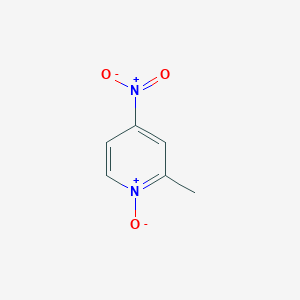
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
